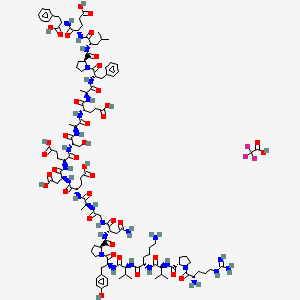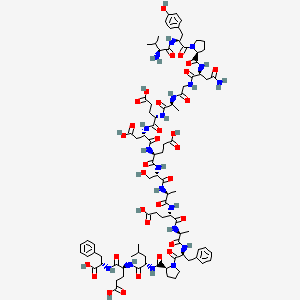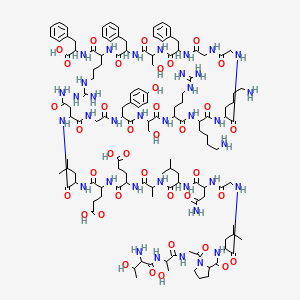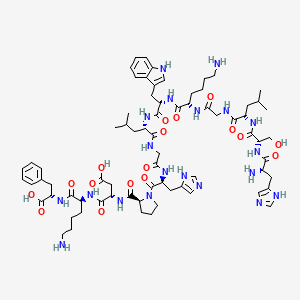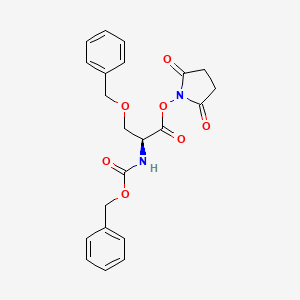
Z-Ser(bzl)-osu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ser(bzl)-osu: N-(benzyloxycarbonyl)-O-benzyl-L-serine N-hydroxysuccinimide ester , is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protecting group for the hydroxyl group of serine. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its ability to facilitate the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(bzl)-osu typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected by benzylation, forming O-benzyl-L-serine.
Protection of the Amino Group: The amino group is then protected using benzyloxycarbonyl (Cbz) to form N-(benzyloxycarbonyl)-O-benzyl-L-serine.
Activation with N-Hydroxysuccinimide (NHS): The protected serine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-serine are subjected to benzylation and Cbz protection.
Efficient Coupling: The coupling reaction with NHS is optimized for high yield and purity, often using automated synthesis equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: Z-Ser(bzl)-osu undergoes nucleophilic substitution reactions where the NHS ester is replaced by nucleophiles such as amines, forming peptide bonds.
Deprotection Reactions: The benzyl and Cbz protecting groups can be removed under specific conditions to yield the free serine derivative.
Common Reagents and Conditions:
Nucleophiles: Amines, such as those found in amino acids, are common nucleophiles used in peptide synthesis.
Deprotection Reagents: Hydrogenation (using palladium on carbon) or acidic conditions (trifluoroacetic acid) are used to remove the protecting groups.
Major Products:
Peptides: The primary products formed are peptides, where this compound acts as a building block in the synthesis.
Free Serine Derivatives: After deprotection, free serine derivatives are obtained.
科学研究应用
Chemistry:
Peptide Synthesis: Z-Ser(bzl)-osu is widely used in the synthesis of peptides, which are essential in various biochemical studies and pharmaceutical applications.
Biology:
Protein Engineering: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases.
Industry:
Biotechnology: It is used in the production of synthetic peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Mechanism: Z-Ser(bzl)-osu facilitates peptide bond formation through the activation of the carboxyl group of serine. The NHS ester is a good leaving group, making the carboxyl group more reactive towards nucleophiles such as amines.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids.
Pathways: The compound is involved in the pathways of peptide synthesis and protein engineering.
相似化合物的比较
- N-(benzyloxycarbonyl)-O-benzyl-L-threonine N-hydroxysuccinimide ester
- N-(benzyloxycarbonyl)-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
Uniqueness:
- Hydroxyl Group Protection: Z-Ser(bzl)-osu is unique in its specific protection of the hydroxyl group of serine, making it particularly useful in the synthesis of serine-containing peptides.
- Reactivity: The NHS ester group provides high reactivity, facilitating efficient peptide bond formation.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPPJIIQWZISH-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
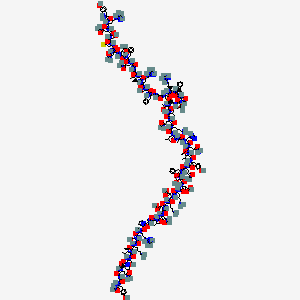
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)

